N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 3. The aryl groups at positions 1 and 4 include a 4-fluorophenyl and a 4-chlorophenyl moiety, respectively. Its molecular formula is inferred as C₁₆H₁₂ClFN₄O, with a molecular weight of approximately 345.8 g/mol. The compound’s structure has been confirmed via single-crystal X-ray diffraction, revealing isostructural properties with halogen-substituted analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVVIVJTLQPHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 338398-11-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazole carboxylic acids. The use of coupling reagents such as carbonyldiimidazole (CDI) is common in these reactions to facilitate the formation of amide bonds .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown promising antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : K562 (chronic myeloid leukemia), Jurkat (T-cell leukemia), and others.
- Mechanism of Action : Induction of apoptosis characterized by morphological changes such as chromatin condensation and DNA fragmentation. The compound was noted to affect mitochondrial membrane potential, suggesting involvement in mitochondrial pathways of apoptosis .
Table 1 summarizes the cytotoxicity data for N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide against different cancer cell lines:
| Cell Line | EC50 (µM) | Mechanism |
|---|---|---|
| K562 | 0.56 | Apoptosis via mitochondrial pathway |
| Jurkat | 1.9 | DNA damage and fragmentation |
| HL-60 | 2.3 | Inhibition of NF-κB signaling |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Triazole derivatives often exhibit moderate to high activity against bacteria and fungi:
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : Some derivatives displayed significant inhibition zones in agar diffusion assays, indicating effective antimicrobial properties .
Case Studies
A recent study conducted on a series of triazole derivatives found that compounds structurally similar to N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl exhibited notable growth inhibition against leukemia cell lines comparable to established chemotherapeutics like doxorubicin .
In another investigation focusing on the compound's mechanism of action, it was revealed that it does not intercalate with DNA directly but induces apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Isostructural Derivatives
Compounds 4 and 5 (synthesized in ) are isostructural analogs of the target compound:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Both exhibit identical triclinic (P 1 ) symmetry but differ in halogen substituents (Cl in 4 vs. F in 5). The crystal packing adjusts slightly to accommodate these halogens, affecting intermolecular interactions. Such differences may influence solubility or binding in therapeutic contexts .
Table 1: Comparison of Halogen-Substituted Analogs
Substituent Variations on the Carboxamide Skeleton
(a) Amino and Methoxy Substitutions
- 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Incorporates an amino group at position 5 and a methoxyphenyl group at position 1.
- N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Features a 3-chloro-4-methoxyphenyl group, introducing steric and electronic effects distinct from the target’s 4-chlorophenyl substituent. Molecular weight: 360.8 g/mol .
(b) Extended Functional Groups
- 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): A structurally complex analog with benzoxazole and thiadiazole moieties, likely influencing bioactivity through enhanced π-π stacking or hydrogen bonding .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?
The synthesis typically involves a multi-step route:
- Step 1 : Condensation of 4-fluoroaniline with 4-chlorophenyl isocyanide to form a carboximidoyl chloride intermediate (analogous to methods in ).
- Step 2 : Cyclization with sodium azide under Huisgen 1,3-dipolar conditions to construct the triazole core.
- Step 3 : Methylation at the 5-position using iodomethane in the presence of a base (e.g., K₂CO₃).
Optimization : Monitor reaction progress via TLC or HPLC. Use microwave-assisted synthesis to reduce reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield.
Q. How is the structural identity of this compound validated post-synthesis?
- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons for 4-fluorophenyl at δ 7.2–7.8 ppm, methyl group at δ 2.5 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z 331.3 [M+H]+ (calculated for C₁₆H₁₂ClFN₄O).
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N values.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme Inhibition : Test COX-2 inhibition using a fluorometric assay (IC₅₀ determination), referencing similar triazole carboxamides.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to controls.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular geometry and experimental X-ray crystallographic data?
- Refinement Software : Use SHELXL () for high-resolution refinement, applying restraints for flexible substituents (e.g., chlorophenyl ring).
- Validation Tools : Cross-check with PLATON for symmetry errors and Mercury for Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O, π-stacking).
- Data Reconciliation : Adjust torsion angles in computational models (e.g., Gaussian DFT) to align with experimental bond lengths (e.g., C–N triazole bond ≈1.34 Å).
Q. What strategies improve aqueous solubility without compromising bioactivity in triazole carboxamides?
- Co-solvent Systems : Use DMSO/PBS (1:4 v/v) for in vitro assays.
- Derivatization : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the 4-methyl position via post-synthetic modification.
- Cocrystallization : Explore with succinic acid or cyclodextrins to enhance dissolution rates ().
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., –CF₃) to boost enzyme binding ().
- Triazole Modifications : Test 1,2,3- vs. 1,2,4-triazole regioisomers to assess steric effects on target binding.
- Pharmacophore Mapping : Use AutoDock Vina to model interactions with COX-2 active sites, prioritizing derivatives with ΔG < -8 kcal/mol.
Q. What analytical techniques address batch-to-batch variability in crystallinity?
- PXRD : Compare diffraction patterns to a reference standard (e.g., simulated from CIF data).
- DSC/TGA : Monitor melting points (decomposition >250°C) and thermal stability.
- Solid-State NMR : Detect polymorphic forms via ¹³C chemical shifts.
Contradiction Analysis & Troubleshooting
Q. How should researchers interpret conflicting bioactivity data across cell lines?
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways.
- Solubility Checks : Verify compound stability in cell culture media via LC-MS to rule out precipitation.
- Control Experiments : Include a structurally analogous inactive compound (e.g., 5-unsubstituted triazole) to isolate triazole-specific effects.
Q. Why might computational logP predictions deviate from experimental HPLC-derived values?
- Partitioning Artifacts : Account for ionization (pKa ~6.5 for the carboxamide) using pH-adjusted shake-flask methods.
- Software Limitations : Compare outputs from ChemAxon and ACD/Labs , prioritizing consensus values.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
